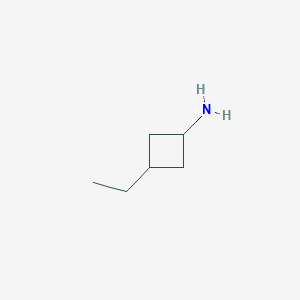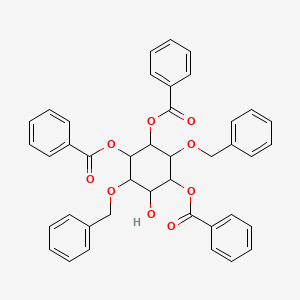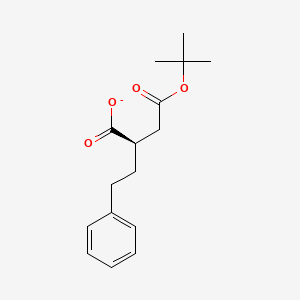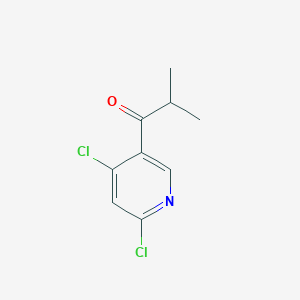![molecular formula C6H5BClN3O2 B12275166 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. It is characterized by the presence of a chloro group at the 2-position and a boronic acid group at the 6-position of the pyrrolopyrimidine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Chloro Group: The chloro group is introduced at the 2-position through a chlorination reaction using reagents such as thionyl chloride or phosphorus oxychloride.
Introduction of the Boronic Acid Group: The boronic acid group is introduced at the 6-position through a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolopyrimidines.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid involves its interaction with specific molecular targets, such as kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction disrupts key signaling pathways, resulting in the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid is unique due to the presence of both a chloro group and a boronic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and drug discovery.
Propiedades
Fórmula molecular |
C6H5BClN3O2 |
|---|---|
Peso molecular |
197.39 g/mol |
Nombre IUPAC |
(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)boronic acid |
InChI |
InChI=1S/C6H5BClN3O2/c8-6-9-2-3-1-4(7(12)13)10-5(3)11-6/h1-2,12-13H,(H,9,10,11) |
Clave InChI |
INRCEJSVUYVXSC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CN=C(N=C2N1)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)



![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)

![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
![[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B12275150.png)

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
